An In-depth Technical Guide to (R)-1,4-Diazabicyclo[4.3.0]nonane
An In-depth Technical Guide to (R)-1,4-Diazabicyclo[4.3.0]nonane
CAS Number: 96193-27-0
This technical guide provides a comprehensive overview of (R)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic diamine of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, spectroscopic data, and key applications, with a focus on its role as a valuable building block in medicinal chemistry.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of (R)-1,4-Diazabicyclo[4.3.0]nonane
| Property | Value | Source |
| CAS Number | 96193-27-0 | N/A |
| Molecular Formula | C₇H₁₄N₂ | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Boiling Point | 199.6 ± 8.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Solubility | Slightly soluble in water. | [3][4] |
Table 2: Spectroscopic Data for (S,S)-2,8-diazabicyclo[4.3.0]nonane and a Derivative of 1,4-Diazabicyclo[4.3.0]nonane
| Spectroscopic Data for (S,S)-2,8-diazabicyclo[4.3.0]nonane | |
| ¹H NMR (CDCl₃) | δ (ppm): 3.08-3.07 (m, 1H), 3.06-2.81 (m, 4H), 2.70-2.67 (m, 1H), 2.52-2.51 (m, 1H), 2.00-1.99 (m, 1H), 1.95-1.87 (br, 2H), 1.63-1.60 (m, 2H), 1.35-1.32 (m, 2H) |
| Spectroscopic Data for 2-(3-indolylmethyl)-4-(tert-butoxycarbonyl)-1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid | |
| IR (KBr) | ν (cm⁻¹): 3314, 2940, 1709, 1692, 1611, 1381, 1169 |
| ¹H NMR (DMSO-d₆, 100 °C) | δ (ppm): 12.1 (br s, 1H), 10.56 (br s, IH), 7.43 (d, J = 7.8 Hz, IH), 7.32 (d, J= 7.9 Hz, IH), 6.93-7.07 (m, 3H), 4.38 (t, J = 5 Hz, Ill), 4.09 (d, J=87Hz, IH), 3.73 (d, J=86Hz, lH), 3.33 (A of ABX, J=6.4, 14Hz, lH), 3.13 (B of ABX, J= 4.5, 14 Hz, IH), 2.84 (br s, 2H), 1.2-1.9 (m, 4H), 1.38 (s, 9H) |
| HRMS (FAB) | m/z: 413.1952 [M+H]⁺, calculated for C₂₂H₂₇N₃O₅ [M+H]⁺: 413.1951 |
Synthesis and Experimental Protocols
One common approach involves the synthesis of a racemic mixture of the diazabicyclo[4.3.0]nonane core followed by chiral resolution. An alternative is an asymmetric synthesis starting from a chiral precursor.
General Synthetic Strategy for (S,S)-2,8-diazabicyclo[4.3.0]nonane
A widely used method for synthesizing the enantiomerically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane starts from 2,3-pyridinedicarboxylic acid. The general steps are as follows:
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Diesterification: 2,3-pyridinedicarboxylic acid is converted to its corresponding diester.
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Reduction: The pyridine ring is reduced.
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Chlorination: The hydroxyl groups are replaced with chlorine.
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Cyclization: Intramolecular cyclization is achieved using a suitable reagent like p-toluenesulfonamide.
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Hydrogenation: Further reduction of the ring system.
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Resolution: The racemic mixture is resolved using a chiral resolving agent such as D-tartaric acid.
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Deprotection: Removal of any protecting groups to yield the final product.
The overall yield for this multi-step synthesis is reported to be around 32% with an optical purity of 99.7%.[5]
Experimental Protocol: Racemization of a 1,4-Diazabicyclo[4.3.0]nonane Derivative
In the synthesis of chiral compounds, it is often desirable to be able to racemize and recycle the unwanted enantiomer. The following is a general procedure for the racemization of (1R, 6S)-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, a closely related derivative. This process is typically base-catalyzed.
Materials:
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(1R, 6S)-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane (undesired enantiomer)
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Methylene dichloride (or other halogenated solvent)
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Sodium methoxide (or other suitable base)
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Acetic acid
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De-mineralized water
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Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
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To a solution of the undesired enantiomer in methylene dichloride, slowly add a catalytic amount of sodium methoxide at room temperature under an inert atmosphere.
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Stir the reaction mixture for approximately 1 hour. The progress of the racemization can be monitored by chiral HPLC.
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Once the reaction is complete, quench the reaction by adding acetic acid and stir for an additional 30 minutes.
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Add de-mineralized water and separate the organic layer.
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The organic layer, containing the racemic mixture, can then be processed for the isolation of the desired product.
This racemization process allows for the efficient recycling of the undesired enantiomer, improving the overall yield of the desired chiral product.[6]
Applications in Drug Development
(R)-1,4-Diazabicyclo[4.3.0]nonane and its derivatives are valuable scaffolds in drug discovery and development, particularly in the areas of nootropics and antibacterial agents.
Nootropic Agents
Derivatives of 1,4-diazabicyclo[4.3.0]nonan-9-one have been shown to possess potent nootropic (cognition-enhancing) activity.[7] Molecular simplification of these bicyclic compounds has led to the development of highly active piperazine derivatives.[7] The mechanism of action for these compounds, while not fully elucidated, is believed to involve the enhancement of cholinergic neurotransmission. Studies have shown that potent derivatives can increase the release of acetylcholine in the brain.[7]
The nootropic effects of these compounds are often evaluated using the passive avoidance test, a fear-motivated test that assesses learning and memory in small animals like mice or rats.
Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The dark chamber has an electrified grid floor.
Procedure:
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Training (Acquisition Phase):
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Place the animal in the light compartment.
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After an acclimatization period, open the guillotine door.
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When the animal enters the dark compartment (which they naturally prefer), close the door and deliver a mild, brief electric shock to the feet.
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The animal is then returned to its home cage.
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Testing (Retention Phase):
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24 hours after the training, place the animal back in the light compartment.
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Open the guillotine door and measure the latency to enter the dark compartment.
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A longer latency to enter the dark compartment is indicative of memory retention of the aversive stimulus. Nootropic compounds are expected to increase this latency in amnesic models (e.g., scopolamine-induced amnesia).
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Cholinergic System Modulation
The nootropic effects of 1,4-diazabicyclo[4.3.0]nonane derivatives are linked to their ability to modulate the cholinergic system. Specifically, they are thought to increase the presynaptic release of acetylcholine (ACh), a key neurotransmitter involved in learning and memory.
Conclusion
(R)-1,4-Diazabicyclo[4.3.0]nonane is a versatile and valuable chiral building block for the synthesis of biologically active molecules. Its core structure is featured in compounds with significant potential in the treatment of cognitive disorders and bacterial infections. This guide has provided an overview of its known properties, synthetic approaches, and applications, highlighting the importance of this scaffold in modern medicinal chemistry and drug development. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly open new avenues for therapeutic innovation.
References
- 1. 96193-27-0 | (R)-1,4-Diazabicyclo[4.3.0]nonane | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 2. (R)-1,4-Diazabicyclo[4.3.0]nonane | CAS#:96193-27-0 | Chemsrc [chemsrc.com]
- 3. labfind.co.kr [labfind.co.kr]
- 4. (R)-1,4-Diazabicyclo[4.3.0]nonane, 97% | Fisher Scientific [fishersci.ca]
- 5. Synthesis of (S,S)-2,8-Diazabicyclo[4.3.0]nonane [cjph.com.cn]
- 6. Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium – Oriental Journal of Chemistry [orientjchem.org]
- 7. scispace.com [scispace.com]
